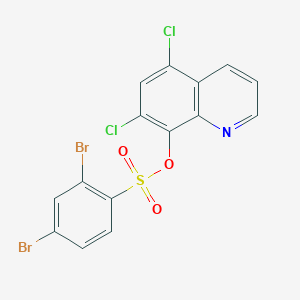
5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate is a chemical compound that features a quinoline backbone substituted with chlorine atoms at the 5 and 7 positions, and a sulfonate group attached to a dibromobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate typically involves the chlorination of 8-hydroxyquinoline to introduce chlorine atoms at the 5 and 7 positions. This is followed by the sulfonation of the resulting dichloroquinoline with 2,4-dibromobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted by other nucleophiles.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and quinoline derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted quinoline derivatives.
Oxidation: Oxidized quinoline compounds.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 5,7-Dichloro-8-quinolinol and 2,4-dibromobenzenesulfonic acid.
Scientific Research Applications
5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-quinolinol: A chlorinated derivative of quinolinol with similar chemical properties.
5,7-Diiodo-8-hydroxyquinoline: An iodinated analogue with distinct reactivity.
5,7-Dichloro-8-hydroxy-2-methylquinoline: A methylated derivative with unique biological activities.
Uniqueness
5,7-Dichloro-8-quinolyl 2,4-dibromobenzenesulfonate is unique due to the presence of both chlorine and bromine substituents, which confer distinct chemical reactivity and biological properties. The combination of a quinoline backbone with a sulfonate ester also enhances its versatility in various applications.
Properties
Molecular Formula |
C15H7Br2Cl2NO3S |
|---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,4-dibromobenzenesulfonate |
InChI |
InChI=1S/C15H7Br2Cl2NO3S/c16-8-3-4-13(10(17)6-8)24(21,22)23-15-12(19)7-11(18)9-2-1-5-20-14(9)15/h1-7H |
InChI Key |
PKVRYNXIKUREKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=C(C=C(C=C3)Br)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















